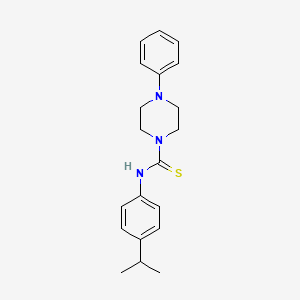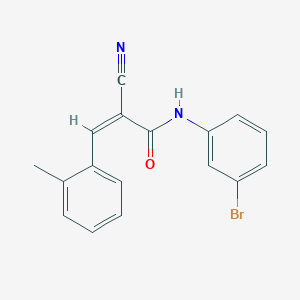
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)acrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BPCA is a member of the acrylamide family and has been used in a variety of applications ranging from drug development to material science.
作用機序
BPCA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. For example, BPCA has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting the activity of these enzymes, BPCA can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
BPCA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the breakdown of cyclic AMP and cyclic GMP. By inhibiting the activity of these enzymes, BPCA can increase the levels of these cyclic nucleotides, which can have a variety of physiological effects such as vasodilation and smooth muscle relaxation.
実験室実験の利点と制限
BPCA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on enzymes can be easily measured using various biochemical assays. However, BPCA also has limitations. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, its effects on enzymes can be non-specific, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of BPCA. One area of research is the development of more specific inhibitors of enzymes that are involved in disease processes. Another area of research is the synthesis of polymers with unique properties using BPCA as a monomer. Additionally, the use of BPCA in combination with other drugs or therapies may enhance its therapeutic potential. Overall, BPCA has significant potential for use in a variety of scientific research applications and warrants further study.
合成法
BPCA can be synthesized through a variety of methods. One of the most common methods is through the reaction of 3-bromobenzaldehyde, 2-methylphenylacetonitrile, and acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is followed by purification using column chromatography.
科学的研究の応用
BPCA has been extensively studied for its potential use in drug development. It has been shown to have inhibitory effects on a variety of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in several disease processes. BPCA has also been used in material science as a monomer for the synthesis of polymers with unique properties.
特性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-12-5-2-3-6-13(12)9-14(11-19)17(21)20-16-8-4-7-15(18)10-16/h2-10H,1H3,(H,20,21)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCYYFXAHUKUIA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![methyl (4-{[(4-methylbenzyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5804509.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)
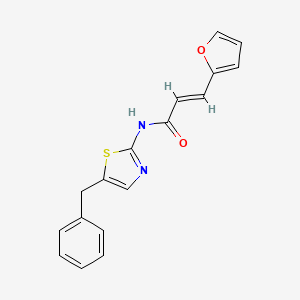
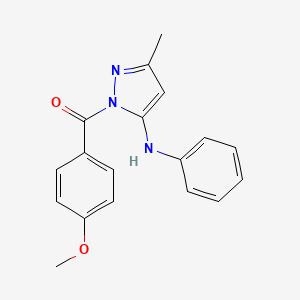

![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
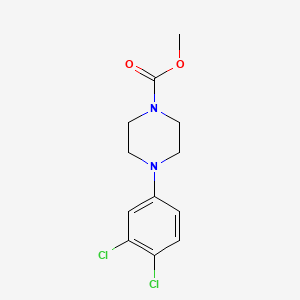
![1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5804580.png)
